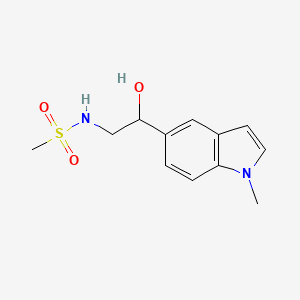

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-14-6-5-9-7-10(3-4-11(9)14)12(15)8-13-18(2,16)17/h3-7,12-13,15H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWDAHLCFIFMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated and nitro-substituted indole derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

- Antibacterial Properties : Sulfonamides are known for their antibacterial effects, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis. Preliminary studies suggest that N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide may enhance this activity due to the presence of the indole structure, which is often associated with additional biological effects such as anti-cancer and anti-inflammatory properties.

- Anticancer Potential : The indole moiety is recognized for its role in various anticancer agents. Compounds containing this structure have shown efficacy against multiple cancer cell lines. For instance, studies indicate that derivatives of sulfonamides with indole structures can selectively inhibit certain carbonic anhydrases involved in tumor progression .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps, which may vary based on desired yields and purity levels. The general synthetic route includes:

- Formation of the Indole Moiety : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonamide Group : This can be accomplished via nucleophilic substitution reactions at the sulfonamide nitrogen.

- Final Modifications : Additional functional groups may be introduced to enhance biological activity or solubility.

The resulting compound is characterized by its molecular formula and molecular weight .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various sulfonamide derivatives against multidrug-resistant strains of bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assessments have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa and MCF-7 cells. The compound displayed a marked reduction in cell viability at concentrations exceeding 10 µM, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonamide group enhances its solubility and bioavailability, making it an effective therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone with similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Tryptophan: An essential amino acid with an indole ring.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide is unique due to its combination of the indole moiety and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide, a compound derived from indole, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the indole moiety, which is known for its diverse biological properties. The presence of the methanesulfonamide group enhances its solubility and biological activity.

The primary mechanism of action for this compound involves its interaction with serotonin receptors, particularly the 5-HT1F receptor. This receptor is implicated in various physiological processes, including mood regulation and vascular function. The activation of 5-HT1F receptors has been linked to therapeutic effects in conditions such as migraines and anxiety disorders.

Agonistic Properties

Research indicates that this compound acts as a potent agonist at serotonin receptors. Specifically, it has demonstrated:

- Selectivity for 5-HT1F receptors : Studies show that it significantly activates these receptors, which can lead to increased neurotransmission of serotonin in mammals .

- Calcium Release : The compound has been shown to release intracellular calcium by activating alpha 1-adrenoceptors, indicating its role in vascular smooth muscle contraction .

In Vitro Studies

In vitro studies have assessed the compound's efficacy and selectivity:

| Receptor Type | EC50 (nM) | Selectivity Ratio |

|---|---|---|

| Alpha 1-Adrenoceptors | 25 | >48 (compared to alpha 2) |

| 5-HT1F Receptors | Not specified | High |

These findings suggest that this compound is a highly selective agonist for the alpha 1-adrenoceptors compared to alpha 2-adrenoceptors, which may have implications for its therapeutic use in cardiovascular conditions .

Case Studies

Several studies have documented the effects of this compound in animal models:

- Vascular Response : In isolated perfused rabbit ear arteries, the compound induced significant vasoconstriction, demonstrating its potential utility in treating hypotension or vascular disorders.

- Neurotransmission Effects : In guinea pig atrium models, it exhibited a notable inhibition of neurotransmission at higher concentrations, indicating a dual action that could be beneficial in managing certain cardiovascular conditions .

Q & A

Q. Table 1: Representative Yields for Analogous Sulfonamides

| Compound Type | Yield (%) | Purification Method |

|---|---|---|

| Indenyl sulfonamide (12d) | 63 | Column chromatography |

| Tetrahydronaphthalene (14) | 45 | Recrystallization |

| Dihydroindenyl (13c) | 88 | Solvent extraction |

Basic: How is the crystal structure of this compound determined, and what software tools are validated for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : SHELXS/SHELXD (for phasing) and SHELXL (for refinement) are widely used. SHELXTL (Bruker AXS version) ensures robust refinement of thermal parameters and hydrogen bonding networks .

- Validation : Check R-factors (R < 0.05 for high-resolution data) and residual electron density (< 0.3 eÅ). For example, sulfonamide derivatives in Acta Crystallographica reports show C–S bond lengths of ~1.76 Å and S–O distances of ~1.43 Å .

Basic: What in vitro assays are recommended to evaluate its biological activity, particularly in cancer models?

Answer:

Standard assays include:

- Cell Viability : MTT assay in leukemia (Jurkat) and lymphoma (Jeko-1, Granta-549) cell lines, with IC determination after 48–72 hours .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic populations.

- Mechanistic Studies : Western blotting for caspase-3/9 cleavage or Bcl-2 family protein expression.

Advanced: How can computational methods like DFT predict the antioxidant activity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) assess:

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with radical scavenging potential. For N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide, a low gap (~4.5 eV) suggests high reactivity with free radicals .

- Bond Dissociation Enthalpy (BDE) : O–H BDE < 85 kcal/mol indicates favorable hydrogen donation to ROS.

- Molecular Electrostatic Potential (MEP) : Identifies electron-rich regions (e.g., hydroxyl groups) for radical quenching .

Advanced: How can contradictory biological data (e.g., high potency in vitro vs. low in vivo efficacy) be resolved?

Answer:

Strategies include:

- Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays) and logP (HPLC) to assess bioavailability. Poor solubility (predicted logP >3.5) may limit in vivo absorption .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the indole ring or sulfonamide hydrolysis could reduce activity .

- Formulation Optimization : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility .

Advanced: What strategies optimize synthetic routes for higher yields in sulfonamide derivatives?

Answer:

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of amine precursors.

- Temperature Control : Slow addition of methanesulfonyl chloride at 0°C minimizes side reactions (e.g., over-sulfonylation) .

Q. Table 2: Yield Optimization in Analogous Reactions

| Parameter | Low Yield (%) | High Yield (%) |

|---|---|---|

| Reaction Time (h) | 2 | 6 |

| Temperature (°C) | 25 | 0–5 |

| Catalyst | None | DMAP (0.1 eq) |

Advanced: How does steric hindrance from the 1-methylindole group affect conformational flexibility?

Answer:

SC-XRD and NMR NOESY data reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.